D-Fructose 1,6-bisphosphate trisodium salt xhydrate
Description
Historical Discovery and Initial Characterization
D-Fructose 1,6-bisphosphate trisodium salt xhydrate, historically termed the Harden-Young ester , traces its discovery to early 20th-century investigations into carbohydrate metabolism. Sir Arthur Harden and William John Young identified this compound in 1905 during their seminal studies on alcoholic fermentation in yeast. Their work revealed that fructose 1,6-bisphosphate serves as a critical intermediate in glycolysis, linking carbohydrate breakdown to energy production. Initial characterization efforts focused on its isolation from biological extracts and its role in enzymatic reactions, particularly its cleavage by aldolase into triose phosphates. The compound’s structural elucidation, confirming its phosphorylated fructose backbone, was achieved through chemical degradation and spectroscopic methods in subsequent decades.
Systematic Nomenclature and Synonyms
The compound is systematically named trisodium [(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-(phosphonooxy)hexyl] phosphate hydrate , reflecting its stereochemistry and hydration state. Its molecular formula is $$ \text{C}6\text{H}{11}\text{Na}3\text{O}{12}\text{P}2 \cdot x\text{H}2\text{O} $$, with an anhydrous molecular weight of 406.06 g/mol. Common synonyms include:
| Synonym | Source |
|---|---|
| Harden-Young ester | |
| Hexose diphosphate trisodium salt | |
| D-Fructofuranose 1,6-diphosphate | |
| Fructose 1,6-bisphosphate (FBP) |
The CAS registry number 38099-82-0 uniquely identifies this compound in chemical databases.
Classification within Carbohydrate and Phosphate Chemistry
This compound belongs to the sugar phosphate class, characterized by a fructose backbone with phosphate groups at the 1- and 6-positions. It is a high-energy intermediate in central metabolic pathways, functioning as both a substrate and an allosteric regulator. Key classifications include:
- Glycolytic Intermediate : Produced via ATP-dependent phosphorylation of fructose 6-phosphate by phosphofructokinase-1 (PFK-1).
- Gluconeogenic Substrate : Hydrolyzed by fructose-1,6-bisphosphatase (FBPase) in gluconeogenesis to yield fructose 6-phosphate.
- Chelating Agent : Binds divalent cations like Fe(II), influencing cellular redox states.
Its trisodium salt form enhances solubility in aqueous solutions, making it preferable for biochemical assays.
Academic and Biochemical Research Significance
This compound is indispensable in studying metabolic regulation. For example, kinetic analyses of fructose-1,6-bisphosphate aldolase (FBPA) purified from human placenta revealed a $$ Km $$ of $$ 20.003 \pm 4.497 \, \text{mM} $$ and $$ V{\text{max}} $$ of $$ 1769.513 \pm 200.322 \, \text{mU/mg} $$, highlighting its role in modulating enzyme activity. In prokaryotes, Bacillus licheniformis FBPase exhibits a $$ K_m $$ of $$ 20 \, \mu\text{M} $$, with activity regulated by AMP and Mn$$^{2+}$$. Structurally, its β-D-configuration ensures compatibility with enzymatic active sites, as demonstrated in crystallographic studies.
Researchers also leverage its synthetic accessibility; chemical phosphorylation of fructose using phosphoric acid and sodium hydroxide remains a standard method, while biotechnological approaches employ engineered microbes for high-yield production. These applications underscore its utility in enzymology, metabolic engineering, and cellular physiology studies.
Properties
Molecular Formula |
C6H13Na3O13P2 |
|---|---|
Molecular Weight |
424.08 g/mol |
IUPAC Name |
trisodium;[(3S,4R,5R)-3,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-2-oxohexyl] phosphate;hydrate |
InChI |
InChI=1S/C6H14O12P2.3Na.H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;1H2/q;3*+1;/p-3/t3-,5-,6-;;;;/m1..../s1 |
InChI Key |
ISLNIFDAODOXHN-GNWSQLALSA-K |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Primary Preparation Methods
Purification via Acid Strychnine Salt Method
The most established method for preparing high-purity D-Fructose 1,6-bisphosphate trisodium salt hydrate involves purification through the acid strychnine salt intermediate, which demonstrates remarkable stability for several months.
Procedure:
- Obtain the crude D-Fructose 1,6-bisphosphate material
- Convert to the acid strychnine salt form
- Dissolve 5g of this salt in 150mL of water
- Add 5N sodium hydroxide (NaOH) to achieve pH 8.3 (using phenolphthalein as indicator) with vigorous stirring
- Remove precipitate by centrifugation
- Wash with cold water (2 × 25mL)
- Extract with chloroform (CHCl₃) repeatedly (8-10 times) until the extract is free of strychnine (verified using Mandelein spot test)
- Freeze-dry the aqueous solution to obtain the sodium salt (hygroscopic)
This method yields a highly pure sodium salt that can be stored in frozen state for several months without significant degradation.
Recrystallization for Octahydrate Formation
For obtaining the defined octahydrate form, a recrystallization process has been established:
Procedure:
- Start with the purified sodium salt from the strychnine salt method
- Recrystallize from aqueous ethanol
- This produces the octahydrate form with specific properties:
The octahydrate form is particularly valuable for applications requiring defined hydration state and crystalline structure.
Alternative Salt Preparations
The preparation of alternative salt forms provides versatility for different applications:
Calcium Salt Preparation
Procedure:
- Dissolve the compound in ice-cold N HCl (1g per 10mL)
- Re-precipitate by dropwise addition of 2N NaOH
- Heat the precipitate and supernatant on a boiling water bath briefly
- Filter and wash the precipitate with hot water
Magnesium Salt Preparation
Procedure:
- Prepare a cold aqueous solution of the compound
- Add four volumes of ethanol to precipitate the magnesium salt
Tetramethyl Ester Derivative
The tetramethyl ester form has been reported as an oil with the following properties:
Analysis of Preparation Methods
Critical Factors Affecting Preparation Quality
Several factors significantly impact the quality of the prepared D-Fructose 1,6-bisphosphate trisodium salt hydrate:
pH Control : The preparation requires precise pH adjustment (pH 8.3) during the conversion of the strychnine salt to sodium salt.
Temperature Management : Many steps require specific temperature conditions:
Solvent Selection : The choice between water, ethanol, and chloroform at different stages affects purity and crystal formation.
Water Content Control : The degree of hydration (x in xH₂O) affects the molecular weight and physicochemical properties of the final product.
Storage Conditions : Most commercial preparations recommend storage at -20°C to maintain stability.
Analytical Methods for Product Verification
To confirm successful preparation, several analytical techniques are employed:
Thin Layer Chromatography (TLC) : Primary method for purity assessment (typically ≥98%)
Solubility Testing : Proper preparation should yield material soluble in water at 50 mg/mL, producing a clear, colorless to faintly yellow solution
Cation Content Analysis : Sodium content should be 14.6-18.8% on dry basis
Special Considerations for Labeled Compounds
For metabolic studies and advanced biochemical research, isotopically labeled D-Fructose 1,6-bisphosphate salts are valuable. The preparation of these compounds requires specialized techniques:
Example: D-Fructose-1,6-bisphosphate, sodium salt hydrate (U-¹³C₆, 98%)
This uniformly ¹³C-labeled compound (molecular weight 434.00 g/mol on anhydrous basis) requires:
- Starting with ¹³C-labeled precursors
- Following similar purification steps as the unlabeled compound
- Special handling to prevent isotopic dilution
- Storage at room temperature away from light and moisture
The preparation of such labeled compounds generally follows the same principles as unlabeled materials but with additional precautions to maintain isotopic purity.
Chemical Reactions Analysis
Types of Reactions: D-Fructose 1,6-bisphosphate trisodium salt xhydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler sugars or other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include glyceraldehyde 3-phosphate, dihydroxyacetone phosphate, and other sugar derivatives .
Scientific Research Applications
Biochemical Applications
1. Allosteric Regulation of Enzymes
D-Fructose 1,6-bisphosphate serves as an allosteric activator for several key enzymes involved in glycolysis and gluconeogenesis. Notable examples include:
- Pyruvate Kinase : Enhances the conversion of phosphoenolpyruvate to pyruvate.
- NAD+-dependent L-(+)-lactate dehydrogenase : Facilitates the interconversion between lactate and pyruvate.
- Fructose-1,6-bisphosphate Aldolase : Acts as a substrate to identify and characterize this enzyme .
2. Neuroprotective Agent
Recent studies have investigated the potential neuroprotective effects of D-Fructose 1,6-bisphosphate in brain injury models. Its role in energy metabolism suggests it may help mitigate neuronal damage during ischemic events .
Case Study 1: Metabolic Regulation in E. coli
A study focused on the regulatory roles of D-Fructose 1,6-bisphosphate in Escherichia coli demonstrated its influence on the Cra protein, which regulates genes involved in glycolysis and the tricarboxylic acid cycle. The research found that physiological concentrations of D-Fructose 1,6-bisphosphate could affect Cra's activity, indicating its broader implications in bacterial metabolism .
Case Study 2: Cardiac Myocyte Uptake
Research published in Molecular and Cellular Biochemistry characterized the uptake mechanisms of D-Fructose 1,6-bisphosphate by cardiac myocytes. The study identified both saturable and nonsaturable uptake processes, suggesting that this compound could influence cardiac metabolism under various physiological conditions .
Comparative Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Enzyme Activation | Pyruvate Kinase | Enhances glycolytic flux |
| Enzyme Characterization | Fructose-1,6-bisphosphate Aldolase | Used as substrate for enzyme identification |
| Neuroprotection | Brain Injury Models | Potential to reduce neuronal damage |
| Metabolic Regulation | E. coli Cra Protein | Modulates gene expression related to energy metabolism |
| Cardiac Metabolism | Myocyte Uptake | Identified dual uptake mechanisms |
Mechanism of Action
D-Fructose 1,6-bisphosphate trisodium salt xhydrate exerts its effects by modulating the activity of key enzymes in the glycolytic pathway. It acts as an allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis . This modulation enhances the conversion of fructose-6-phosphate to D-Fructose 1,6-bisphosphate, thereby increasing the flux through the glycolytic pathway . Additionally, it activates the M2 isoform of pyruvate kinase (PK-M2), which is predominant in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of FBP-Na₃·xH₂O and Similar Compounds
Key Comparative Insights
Structural Differences :
- Phosphate Position : FBP-Na₃·xH₂O has phosphate groups at 1 and 6 positions, distinguishing it from fructose 6-phosphate (single phosphate at 6) and ribulose 1,5-bisphosphate (phosphates at 1 and 5) .
- Hydration State : FBP-Na₃ is often octahydrated (CAS 81028-91-3), whereas ATP and creatine phosphate have distinct hydration states (e.g., ATP as dihydrate) .
Metabolic Pathways :
- FBP-Na₃·xH₂O is central to glycolysis and gluconeogenesis, regulated by PfkA (activates) and FBPase (inhibits) . In contrast, ribulose 1,5-bisphosphate is exclusive to the Calvin cycle , and tagatose 6-phosphate participates in bacterial tagatose pathways .
- ATP and creatine phosphate are energy carriers, while FBP-Na₃·xH₂O primarily functions as a metabolic intermediate .
Enzymatic Interactions :
- FBP-Na₃·xH₂O is cleaved by aldolase into triose phosphates , whereas ribulose 1,5-bisphosphate is carboxylated by Rubisco in photosynthesis .
- Unlike ATP, which directly donates phosphate groups, FBP-Na₃·xH₂O regulates PKM2 activity in cancer cells .
Applications: Nanotechnology: FBP-Na₃·xH₂O produces nano-spherical hydroxyapatite particles in cellulose composites, unlike ATP (nanorods) or creatine phosphate (pseudo-cubic morphologies) .
Research Findings and Contradictions
- Morphological Influence in Nanocomposites: Fu et al. (2016) demonstrated that phosphate sources like FBP-Na₃·xH₂O yield unique hydroxyapatite morphologies, attributed to its trisodium structure and hydration state .
- Pathway Classification Conflicts: notes that FBP’s presence in heterofermentative Lactobacillus crispatus strains contradicts its traditional association with homofermentative glycolysis, suggesting metabolic flexibility .
Biological Activity
D-Fructose 1,6-bisphosphate (FBP) trisodium salt hydrate is a significant compound in biochemistry, primarily involved in metabolic pathways such as glycolysis and gluconeogenesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Chemical Formula : C₆H₁₁Na₃O₁₂P₂·xH₂O
- Molecular Weight : 406.06 g/mol (anhydrous basis)
- CAS Number : 38099-82-0
- Appearance : White to off-white powder
- Solubility : Soluble in water
Biological Role
FBP is an important intermediate in the glycolytic pathway, acting as a precursor for glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. It functions as an allosteric activator of several key enzymes:
- Pyruvate Kinase : Enhances the conversion of phosphoenolpyruvate to pyruvate.
- Fructose-1,6-bisphosphate Aldolase : Facilitates the cleavage of FBP into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.
- Fructose-1,6-bisphosphatase : Involved in gluconeogenesis, converting FBP back to fructose 6-phosphate.
FBP's biological activities can be summarized as follows:
- Energy Metabolism : By facilitating glycolysis, FBP plays a crucial role in ATP production during anaerobic conditions.
- Enzyme Regulation : As an allosteric regulator, it modulates enzyme activity based on cellular energy demands.
- Neuroprotection : Recent studies suggest that FBP may exhibit neuroprotective effects in brain injury models by reducing ischemic damage and promoting ATP synthesis.
Neuroprotective Effects
A study demonstrated that exogenous administration of FBP significantly improved outcomes in models of cerebral ischemia by enhancing ATP yield from glycolysis and reducing tissue damage .
Inflammation Modulation
Research indicates that FBP has anti-inflammatory properties. In a model of zymosan-induced acute lung injury in mice, FBP reduced inflammatory markers and improved lung function . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: FBP in Liver Cancer Cells
A fluorescent biosensor was employed to track FBP dynamics in liver cancer cells. The findings revealed that altered FBP levels correlated with increased glycolytic activity, suggesting its role as a metabolic sensor in cancer progression .
Case Study 2: Cardiac Protection
In a rodent model of cardiac bypass surgery, administration of FBP was associated with improved hemodynamic parameters and reduced myocardial infarction size. The study highlighted its potential as a cardioprotective agent during ischemic events .
Data Table: Summary of Biological Activities
Q & A
Q. What is the biochemical role of D-fructose 1,6-bisphosphate trisodium salt in glycolysis and gluconeogenesis?
D-Fructose 1,6-bisphosphate (F1,6BP) is a critical intermediate in glycolysis, formed by the phosphorylation of fructose-6-phosphate via phosphofructokinase. It is cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), which feed into downstream energy production . In gluconeogenesis, F1,6BP is synthesized from DHAP and GAP by aldolase and dephosphorylated by fructose-1,6-bisphosphatase (FBPase), a rate-limiting step . Methodological Note : When studying enzyme kinetics (e.g., aldolase or FBPase), ensure substrate purity (>98% by TLC) and reconstitute in water (50–100 mg/mL) at neutral pH for optimal activity .
Q. How should F1,6BP be stored and handled to maintain stability in experimental workflows?
F1,6BP trisodium salt is hygroscopic and sensitive to hydrolysis. Store lyophilized powder at –20°C in a desiccator to prevent degradation. For short-term use (≤1 week), solutions can be stored at 4°C. Avoid repeated freeze-thaw cycles, as this may alter hydration states (e.g., octahydrate vs. anhydrous forms) and affect molarity calculations .
Q. What analytical methods are recommended for verifying F1,6BP purity and concentration?
Thin-layer chromatography (TLC) is commonly used to confirm purity (≥98%), while nuclear magnetic resonance (¹H-NMR) validates structural integrity . For quantification, enzymatic assays coupling F1,6BP to NADH production (via aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) provide high specificity .
Advanced Research Questions
Q. How does the stereospecificity of F1,6BP influence its interaction with fructose-1,6-bisphosphatase (FBPase)?
FBPase exclusively utilizes the α-anomer of F1,6BP. The β-anomer must undergo non-enzymatic mutarotation to the α-form before catalysis. Kinetic studies using rapid quench methods reveal that the keto form (acyclic configuration) is not a substrate, highlighting the enzyme’s strict stereochemical requirements . Experimental Design : Use rapid quench techniques with substrate analogs (e.g., xylulose 1,5-bisphosphate) to probe mutarotation rates and enzyme-substrate binding dynamics .
Q. Can F1,6BP serve as a phosphorus source for synthesizing biomaterials, and what are the implications for drug delivery?
F1,6BP acts as an organic phosphorus precursor in microwave-assisted hydrothermal synthesis of calcium-phosphate (CP) nanostructures. For example, porous amorphous calcium phosphate (ACP) microspheres synthesized with F1,6BP exhibit high drug-loading capacity and sustained release profiles, making them promising for targeted therapies . Protocol : Mix F1,6BP with calcium chloride under microwave irradiation (e.g., 180°C, 10 min) to generate CP microspheres. Characterize morphology via SEM/TEM and crystallinity via XRD .
Q. What evidence supports the safety of F1,6BP trisodium salt in preclinical studies?
Acute toxicity tests in mice (oral LD₅₀ > 5 g/kg) and genetic toxicity assays (Ames test, micronucleus test) indicate no mutagenic or toxic effects at physiologically relevant concentrations . However, hydrate forms (e.g., octahydrate) may alter bioavailability in vivo, requiring careful dose calibration .
Q. How does F1,6BP modulate cancer metabolism, and what experimental models are suitable for investigating this?
Cancer cells rely on glycolysis (Warburg effect), making F1,6BP a potential metabolic marker. It allosterically activates pyruvate kinase and inhibits acetate kinase, redirecting carbon flux toward lactate production . Model Systems : Use 2D/3D cancer cell cultures with ¹³C-labeled F1,6BP to track metabolic flux via LC-MS or NMR. Combine with FBPase inhibitors to assess gluconeogenesis suppression in hypoxic microenvironments .
Q. What are the challenges in detecting F1,6BP in complex biological matrices?
Co-elution with structurally similar phosphorylated sugars (e.g., fructose-6-phosphate) complicates LC-MS analysis. Ion chromatography paired with high-resolution mass spectrometry (IC-HRMS) improves specificity, achieving detection limits of 1 nM in cellular extracts . Optimization : Pre-treat samples with phosphatase inhibitors and employ hydrophilic interaction liquid chromatography (HILIC) for enhanced separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
